1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features a morpholine ring attached to a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of morpholine derivatives with appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide: A potent KDM5B inhibitor with similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Compounds with morpholine moieties that exhibit anti-inflammatory properties.
Uniqueness
1-(2-Morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of a morpholine ring and a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N4O3 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylpropyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H16N4O3/c1-9(15-2-4-19-5-3-15)7-16-8-10(6-13)11(17)14-12(16)18/h8-9H,2-5,7H2,1H3,(H,14,17,18) |
InChI Key |
KASLKTLNAWUGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=O)NC1=O)C#N)N2CCOCC2 |
Origin of Product |
United States |
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